

# Micro-Clear: A Technical Guide to Whole-Organ Imaging

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## Compound of Interest

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This technical guide provides an in-depth overview of **Micro-Clear**, a representative whole-organ imaging technique. The methodologies and data presented are synthesized from established tissue clearing protocols to provide a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the core principles, experimental protocols, and data presentation for achieving optical transparency in whole organs for three-dimensional imaging.

## Introduction to Whole-Organ Clearing

Whole-organ clearing techniques are revolutionizing the fields of biology and medicine by enabling the three-dimensional visualization of intact organs at a cellular resolution. These methods overcome the light scattering properties of biological tissues, primarily caused by lipids, to render them optically transparent. This allows for deep-tissue imaging using techniques like light-sheet and confocal microscopy, providing unprecedented insights into complex biological systems, disease pathology, and drug distribution.

The fundamental principle behind most clearing techniques involves two main steps: the removal of lipids, which are the primary source of light scattering, and refractive index (RI) matching of the delipidated tissue to minimize residual light dispersion. This guide will focus on a solvent-based clearing approach, representative of methods that are rapid, simple, and compatible with fluorescent protein preservation and immunolabeling.

## Core Principles of Micro-Clear

**Micro-Clear** is conceptualized as a straightforward and rapid clearing method that preserves tissue architecture and fluorescence. The core principles are based on a two-step process:

- **Delipidation:** The removal of lipids from the tissue. This is achieved by using a water-miscible organic solvent that can efficiently solubilize lipids without significantly damaging the protein structure of the tissue.
- **Refractive Index (RI) Matching:** After lipid removal, the tissue is immersed in a high-RI imaging medium. This medium has a refractive index close to that of the proteins remaining in the tissue (approximately 1.5), thereby making the entire sample optically transparent.

## Experimental Protocols

The following protocols are representative of a rapid, solvent-based clearing method. They are designed to be adaptable for various mouse organs.

### Reagents and Solutions

Reagent/Solution	Composition	Purpose
Fixation Solution	4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)	Preserves tissue structure
Delipidation Solution	Tetrahydrofuran (THF)	Removes lipids
Wash Solution	Phosphate Buffered Saline (PBS)	Removes delipidation solution
RI Matching Solution	80% (v/v) Nycodenz, 7M Urea, 0.05% Sodium Azide in 0.02M Phosphate Buffer (pH 7.4)	Matches the refractive index of the tissue for imaging

## General Clearing Protocol for Mouse Organs

This protocol is suitable for whole adult mouse organs and can be completed in approximately 48 hours.[\[1\]](#)[\[2\]](#)

- Fixation: Perfuse the mouse with 4% PFA and subsequently fix the dissected organ in 4% PFA overnight at 4°C.
- Delipidation:
  - Wash the fixed organ in PBS for 2 hours at room temperature.
  - Immerse the organ in THF for 24 hours at room temperature with gentle shaking. For larger or denser organs, the THF solution may need to be replaced once after 12 hours.
- Washing:
  - Wash the delipidated organ in PBS for 6 hours at room temperature, changing the PBS every 2 hours to completely remove the THF.
- Refractive Index Matching:
  - Immerse the washed organ in the RI Matching Solution for 24 hours at room temperature with gentle shaking until the organ is transparent.[\[2\]](#)
- Imaging:
  - Mount the cleared organ in the RI Matching Solution in a suitable imaging chamber.
  - Image using a light-sheet or confocal microscope.

## Protocol for Immunolabeling of Cleared Tissues

For whole-mount immunolabeling, the protocol is modified to include permeabilization and antibody incubation steps.

- Fixation and Delipidation: Follow steps 1 and 2 of the General Clearing Protocol.
- Permeabilization and Blocking:
  - Wash the delipidated organ in PBS as described.
  - Permeabilize and block the tissue by incubating in PBS containing 0.5% Triton X-100 and 5% Donkey Serum for 24 hours at 4°C.

- Primary Antibody Incubation:
  - Incubate the organ in the primary antibody solution (diluted in PBS with 0.1% Triton X-100 and 2% Donkey Serum) for 2-3 days at 4°C with gentle shaking.
- Washing:
  - Wash the organ in PBS with 0.1% Tween-20 for 24 hours at 4°C, changing the wash buffer every 6 hours.
- Secondary Antibody Incubation:
  - Incubate the organ in the fluorescently labeled secondary antibody solution for 2-3 days at 4°C with gentle shaking.
- Washing:
  - Repeat the washing step as in step 4.
- Refractive Index Matching and Imaging:
  - Proceed with RI matching and imaging as described in the General Clearing Protocol.

## Data Presentation

Quantitative data from whole-organ clearing experiments are crucial for evaluating the effectiveness of the technique. The following tables summarize key parameters.

### Table 1: Clearing Efficiency and Tissue Integrity

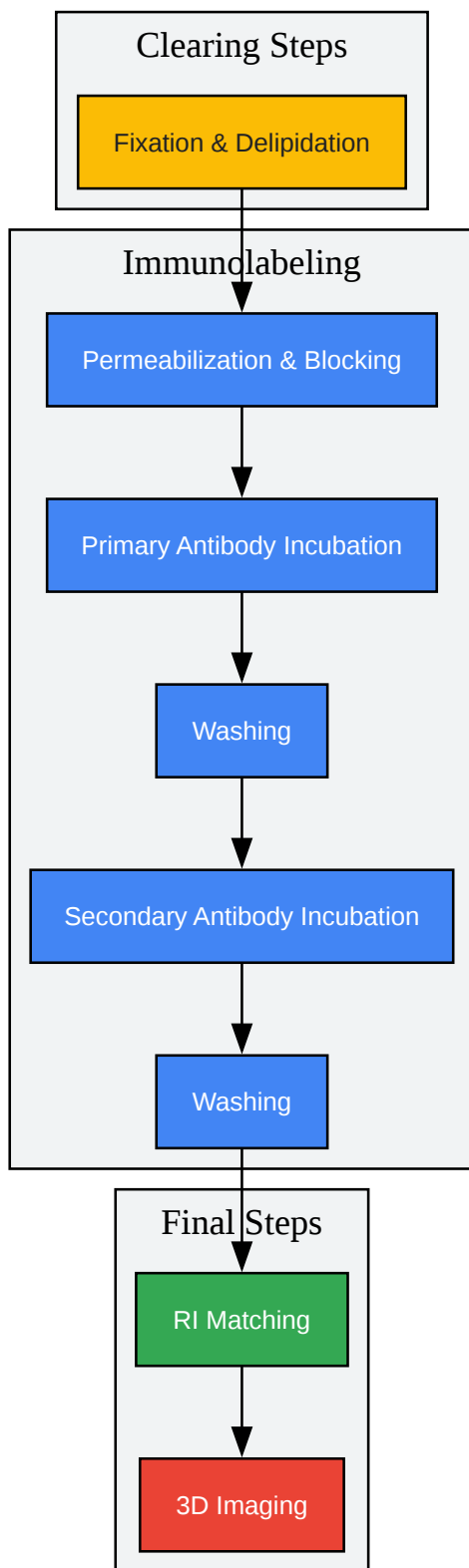
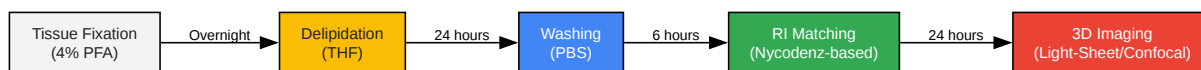
Organ	Clearing Time (hours)	Transparency	Size Change (%)	Reference
Mouse Brain	48	High	Minimal	<a href="#">[1]</a> <a href="#">[2]</a>
Mouse Kidney	48	High	Minimal	<a href="#">[1]</a> <a href="#">[2]</a>
Mouse Liver	48	High	Minimal	<a href="#">[1]</a> <a href="#">[2]</a>
Mouse Lung	48	High	Minimal	<a href="#">[1]</a> <a href="#">[2]</a>
Mouse Heart	48	High	Minimal	<a href="#">[1]</a> <a href="#">[2]</a>

**Table 2: Fluorescence Preservation**

Fluorophore	Emission Wavelength (nm)	Signal Preservation	Reference
GFP	509	High	<a href="#">[1]</a> <a href="#">[2]</a>
RFP	587	High	<a href="#">[1]</a> <a href="#">[2]</a>
Alexa Fluor 488	519	High	<a href="#">[1]</a> <a href="#">[2]</a>
Alexa Fluor 594	617	High	<a href="#">[1]</a> <a href="#">[2]</a>
Alexa Fluor 647	665	High	<a href="#">[1]</a> <a href="#">[2]</a>

## Visualizations

## Experimental Workflow



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## References

- 1. EZ Clear for simple, rapid, and robust mouse whole organ clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
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